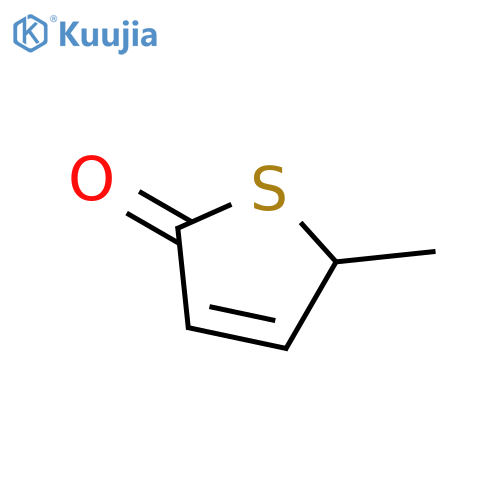

Cas no 7210-64-2 (5-methyl-2,5-dihydrothiophen-2-one)

5-methyl-2,5-dihydrothiophen-2-one 化学的及び物理的性質

名前と識別子

-

- 2(5H)-Thiophenone,5-methyl-

- 5-Methyl-2(5H)-thiophenone

- 2-methyl-2H-thiophen-5-one

- 5-methyl-5H-thiophen-2-one

- 5-methyl-2,5-dihydrothiophen-2-one

- 7210-64-2

- 2(5H)-Thiophenone, 5-methyl-

- SCHEMBL21648148

- EN300-1590092

- DTXSID70992822

- QDQVRZPVOVZFMA-UHFFFAOYSA-N

- 5-Methylthiophen-2(5H)-one

-

- インチ: InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3

- InChIKey: QDQVRZPVOVZFMA-UHFFFAOYSA-N

- ほほえんだ: CC1C=CC(=O)S1

計算された属性

- せいみつぶんしりょう: 114.01398

- どういたいしつりょう: 114.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 42.4Ų

じっけんとくせい

- 密度みつど: 1.165

- ふってん: 204.8°C at 760 mmHg

- フラッシュポイント: 85.2°C

- 屈折率: 1.546

- PSA: 17.07

5-methyl-2,5-dihydrothiophen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590092-0.25g |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95% | 0.25g |

$524.0 | 2023-06-05 | |

| Enamine | EN300-1590092-0.05g |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95% | 0.05g |

$245.0 | 2023-06-05 | |

| Enamine | EN300-1590092-1000mg |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95.0% | 1000mg |

$1057.0 | 2023-09-23 | |

| Enamine | EN300-1590092-5000mg |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95.0% | 5000mg |

$3065.0 | 2023-09-23 | |

| Enamine | EN300-1590092-2500mg |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95.0% | 2500mg |

$2071.0 | 2023-09-23 | |

| Enamine | EN300-1590092-250mg |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95.0% | 250mg |

$524.0 | 2023-09-23 | |

| Enamine | EN300-1590092-100mg |

5-methyl-2,5-dihydrothiophen-2-one |

7210-64-2 | 95.0% | 100mg |

$366.0 | 2023-09-23 | |

| 1PlusChem | 1P006AW5-1g |

2(5H)-Thiophenone,5-methyl- |

7210-64-2 | 95% | 1g |

$1210.00 | 2025-02-21 | |

| 1PlusChem | 1P006AW5-5g |

2(5H)-Thiophenone,5-methyl- |

7210-64-2 | 95% | 5g |

$3851.00 | 2024-04-21 | |

| A2B Chem LLC | AC93253-50mg |

2(5H)-Thiophenone,5-methyl- |

7210-64-2 | 95% | 50mg |

$293.00 | 2024-04-19 |

5-methyl-2,5-dihydrothiophen-2-one 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

3. Book reviews

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

5-methyl-2,5-dihydrothiophen-2-oneに関する追加情報

Professional Introduction to 5-methyl-2,5-dihydrothiophen-2-one (CAS No. 7210-64-2)

5-methyl-2,5-dihydrothiophen-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 7210-64-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the thiophene derivative family, characterized by a sulfur-containing five-membered ring structure. The presence of a methyl group at the 5-position and a ketone functional group at the 2-position imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 5-methyl-2,5-dihydrothiophen-2-one is highly versatile, serving as a building block for numerous pharmacologically active agents. Its thiophene core is a common scaffold in many drugs, including those targeting neurological disorders, cardiovascular diseases, and infections. The compound’s ability to undergo various chemical transformations, such as cyclization, oxidation, and reduction, makes it an indispensable tool in synthetic organic chemistry. Recent advances in catalytic methods have further expanded its utility, enabling more efficient and sustainable synthetic routes.

In recent years, research on 5-methyl-2,5-dihydrothiophen-2-one has been particularly focused on its role in developing novel therapeutic agents. For instance, studies have demonstrated its potential as a precursor in the synthesis of thiophene-based antiviral and antibacterial compounds. The compound’s reactivity allows for the introduction of diverse substituents, which can fine-tune its biological activity. This flexibility has been exploited in designing molecules with enhanced efficacy and reduced side effects.

One notable area of investigation involves the use of 5-methyl-2,5-dihydrothiophen-2-one in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the thiophene core with specific functional groups, researchers have synthesized derivatives that exhibit potent inhibitory effects on target kinases. These findings highlight the importance of 5-methyl-2,5-dihydrothiophen-2-one as a key intermediate in drug discovery efforts.

The compound’s significance extends beyond pharmaceutical applications. In materials science, derivatives of 5-methyl-2,5-dihydrothiophen-2-one have been explored for their potential use in organic electronics. The thiophene ring’s conjugated system makes it an attractive candidate for developing conductive polymers and organic semiconductors. Such materials are integral to flexible electronics, solar cells, and light-emitting diodes (LEDs). The ability to modify the thiophene structure allows for tuning the electronic properties of these materials, opening new possibilities for innovation.

From a synthetic chemistry perspective, 5-methyl-2,5-dihydrothiophen-2-one exemplifies the elegance of heterocyclic chemistry. Its synthesis involves well-established methods such as condensation reactions and cyclization processes. However, recent innovations in green chemistry have led to more environmentally friendly approaches to producing this compound. For example, catalytic systems that minimize waste and energy consumption have been developed, aligning with global efforts to promote sustainable chemical practices.

The biological activity of 5-methyl-2,5-dihydrothiophen-2-one has also been studied in detail. Preclinical trials have shown that certain derivatives exhibit promising effects on inflammation and oxidative stress pathways. These mechanisms are relevant to chronic diseases such as Alzheimer’s disease and arthritis. The compound’s ability to modulate these pathways suggests its potential as a therapeutic agent when further optimized through structural modifications.

Future research directions for 5-methyl-2,5-dihydrothiophen-2-one may include exploring its role in drug delivery systems. Nanotechnology-based approaches could enhance the bioavailability and targeted action of thiophene derivatives derived from this compound. Additionally, computational modeling techniques are being employed to predict new synthetic pathways and assess the biological activity of novel derivatives before experimental validation.

In conclusion, 5-methyl-2 , 5 -dihydrothiophen - 2 -one ( CAS No . 7210 -64 - 2 ) is a versatile and highly valuable chemical entity with broad applications across pharmaceuticals , materials science , and organic synthesis . Its unique structural features enable diverse functionalizations , making it an indispensable intermediate in modern chemical research . As our understanding of its properties continues to grow , so too will its impact on advancing scientific discovery and technological innovation .

7210-64-2 (5-methyl-2,5-dihydrothiophen-2-one) 関連製品

- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)

- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)

- 1935940-73-0(CID 131143534)

- 2680549-54-4(Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)

- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)

- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)

- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)

- 2901098-30-2(2-(Methylthio)-5-octylthiophene)

- 926410-37-9(Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)

- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)